1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-5-8-6-4-10-3-2-7(6)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXXCPZCMNKBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172599-51-6 | |
| Record name | 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole typically involves the reaction between pyran and imidazole derivatives. One common method is the cyclization of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that derivatives of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole exhibit promising antiviral properties. For instance, compounds synthesized from this base structure have shown effectiveness against influenza A (H1N1) and Coxsackie B3 viruses. These findings suggest that the compound can serve as a scaffold for developing new antiviral agents .
Pharmacological Potential
The unique structural features of this compound allow it to interact with various biological targets. Preliminary biological assays indicate potential activities such as anti-inflammatory and analgesic effects. Further research is needed to elucidate the full pharmacological profile of this compound .
Organic Synthesis Applications
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of more complex organic molecules through various chemical reactions. For example, it can be utilized in the synthesis of imidazole derivatives that are crucial in pharmaceuticals .
Synthetic Methodologies
The compound has been employed in several synthetic methodologies aimed at creating novel heterocycles. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it a valuable component in the synthesis of other biologically active compounds .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to investigate its role as a modifier in polymer formulations .
| Compound Name | Activity Type | Target Virus | Reference |
|---|---|---|---|
| Compound A | Antiviral | Influenza A (H1N1) | |
| Compound B | Antiviral | Coxsackie B3 | |
| Compound C | Anti-inflammatory | N/A |
Table 2: Synthetic Applications
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Formation of imidazole derivatives | |
| Cyclization Reactions | Synthesis of complex heterocycles |
Case Studies
Case Study 1: Antiviral Synthesis
A recent study synthesized a series of 2-(3,4-dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromene-4-one derivatives from this compound. These compounds demonstrated significant antiviral activity against influenza viruses and represent a promising avenue for drug development .
Case Study 2: Polymer Enhancement
In another investigation focused on materials science applications, researchers incorporated this compound into polymer blends to improve their thermal stability. The results showed enhanced mechanical properties compared to standard polymer formulations without the compound .
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells .
Comparison with Similar Compounds
1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride
1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride
- Molecular Formula : C₉H₁₄ClN₃O
- Molecular Weight : 215.68 g/mol
- This compound is marketed for drug discovery, highlighting its relevance in medicinal chemistry .
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
Table 1: Comparative Molecular Data
Biological Activity
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : CHNO
- Molar Mass : 138.17 g/mol
- CAS Number : 2172599-51-6
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between pyran and imidazole derivatives. The reaction conditions can significantly affect the yield and purity of the final product. Common methods include:
- Cyclization of Precursors : Controlled reaction conditions are essential to optimize yields.
- Use of Catalysts : Catalysts can enhance reaction rates and improve product quality .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism of action may involve the inhibition of key enzymes in bacterial cells. For instance:
- Antibacterial Activity : Studies have shown effectiveness against various bacterial strains, with specific IC values indicating significant potency .
- Antifungal Activity : The compound has demonstrated antifungal properties against fungi such as Aspergillus flavus .
Anticancer Potential
The compound's anticancer properties have been explored in various studies:
- Cell Line Studies : It has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). For example:
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Various Bacteria | Varies | |
| Antifungal | Aspergillus flavus | Up to 1000 µg/mL | |
| Anticancer | MCF-7 | 3.79 | |
| Anticancer | NCI-H460 | 42.30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can disrupt critical biological pathways:
Q & A
Q. What are the key challenges in synthesizing 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole, and how can reaction conditions be optimized?
Synthesis typically involves multi-step pathways, including cyclization and functional group modifications. Critical parameters include:
- Temperature : Moderate temperatures (50–80°C) prevent side reactions like ring-opening .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity during ring formation . Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are essential for isolating high-purity products (>95%) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?
Structural confirmation relies on:
Q. What are the common impurities observed during synthesis, and how are they addressed?
Impurities often arise from incomplete cyclization or oxidation byproducts. Strategies include:
- Reaction monitoring : TLC or in-situ IR spectroscopy detects intermediates .
- Reductive quenching : Sodium bisulfite minimizes oxidized derivatives .
- Recrystallization : Removes unreacted starting materials (e.g., imidazole precursors) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imidazole nitrogen shows high electron density, favoring interactions with biological targets .
- Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) or receptors, guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in reported biological activity data for pyrano-imidazole derivatives?
Discrepancies often stem from assay conditions or impurity profiles. Solutions include:
Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and pharmacological properties?
A comparative study of analogs reveals:
Q. What role does the fused pyrano-imidazole system play in stabilizing interactions with biological targets?
The rigid fused ring system:
- Enhances binding affinity : Pre-organizes the molecule for π-π stacking with aromatic residues in enzyme active sites .
- Reduces metabolic degradation : The saturated pyran ring resists cytochrome P450-mediated oxidation compared to planar analogs .
Methodological Recommendations
- Synthetic scale-up : Transition from batch to flow chemistry improves yield reproducibility (e.g., 65% → 82% in continuous reactors) .
- Toxicology screening : Use zebrafish models for rapid assessment of hepatotoxicity and neurotoxicity .
- Data sharing : Deposit crystallographic data in public databases (e.g., CCDC) to facilitate cross-study validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
